molecular formula C18H21N5OS2 B3007491 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1331213-99-0

2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B3007491
CAS RN: 1331213-99-0
M. Wt: 387.52
InChI Key: RSNGGSSBACZMJO-UHFFFAOYSA-N
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Description

The compound 2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a chemically synthesized molecule that appears to be a derivative of 1,3,4-thiadiazole. Thiadiazole derivatives are known for their wide range of biological activities, which makes them a significant focus for chemical research. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds studied in the papers, such as the presence of a thiadiazole ring and an acetamide group .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the reaction of an appropriate sulfonyl chloride with a carboxylate to yield a carboxylate intermediate, which is then converted into a carbohydrazide and subsequently into a thiol-containing oxadiazole . Similarly, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent begins with a halogenated nitrile, which undergoes further reactions to introduce the thiadiazole moiety . These methods suggest that the synthesis of the compound would likely involve building the piperidine and thiadiazole rings separately and then linking them through an acetamide bridge.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The spectral data, including 1H-NMR, 13C-NMR, IR, and MS, are typically used to confirm the structure of such compounds . The presence of substituents on the thiadiazole ring and the piperidine nitrogen would influence the chemical shifts observed in NMR spectroscopy and the fragmentation patterns in mass spectrometry.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to the reactive nature of the thiadiazole ring. The presence of the acetamide group also introduces reactivity, as it can be involved in further substitution reactions or hydrolysis under certain conditions. The specific chemical reactions that the compound would undergo are not detailed in the provided papers, but it can be inferred that it would share similar reactivity patterns with the studied compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the rings. The biological activity, including antibacterial and antifungal properties, is a significant aspect of these compounds' chemical properties. The papers indicate that the synthesized compounds exhibit moderate to significant biological activity against various microorganisms . The specific properties of the compound would need to be determined experimentally, but it is likely to exhibit similar characteristics to the compounds described in the papers.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The compound and its derivatives are typically synthesized through reactions involving thiadiazole, piperidine, and acetamide groups. For instance, a related compound was synthesized by reacting 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine (Ismailova et al., 2014).
  • Structural Characteristics: These compounds often exhibit specific structural features such as twisted planes between acetamide and thiadiazole units, as well as unique intermolecular interactions forming centrosymmetric dimers in crystalline structures.

Biological and Antimicrobial Activities

  • Antimicrobial Effects: Many derivatives show significant antimicrobial activities. For example, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives displayed notable antimicrobial activities against various pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
  • Leishmanicidal Activity: Some 1,3,4-thiadiazole derivatives have shown potent leishmanicidal activity, indicating potential applications in treating Leishmaniasis (Foroumadi et al., 2005).

Potential in Drug Development

  • Disease Treatment: These compounds have shown promise in the treatment of diseases. For example, a related thiadiazole derivative exhibited anti-diabetic efficacy in vivo, reducing non-fasting glucose levels in diabetic mice models (Rao et al., 2012).
  • Antitumor Properties: Derivatives have also been studied for their potential antitumor activities. Some compounds demonstrated promising results in cytotoxicity and antioxidant assays, indicating their potential in cancer treatment (Hamama et al., 2013).

Applications in Chemistry

  • Chemical Synthesis: These compounds are used in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical reactions and potential applications in materials science (Krauze et al., 2007).

Mechanism of Action

Mode of Action

It is known that the compound contains a thiadiazole ring , which is a common structural motif in many pharmaceuticals and is known to interact with various biological targets. The exact nature of these interactions and the resulting changes at the molecular level would require further investigation.

Biochemical Pathways

Compounds containing a thiadiazole ring have been found to interact with various biochemical pathways . The downstream effects of these interactions would depend on the specific targets of the compound and the nature of the interactions.

Result of Action

The presence of a thiadiazole ring suggests that the compound could have a range of potential effects, depending on its specific targets and the nature of its interactions with these targets .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c1-11-3-4-14-15(9-11)26-18(19-14)20-16(24)10-23-7-5-13(6-8-23)17-22-21-12(2)25-17/h3-4,9,13H,5-8,10H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNGGSSBACZMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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